Steric Bulk and Lipophilicity: A Structural Comparison with Unsubstituted Salicylaldehyde
Compared to the parent molecule salicylaldehyde (2-hydroxybenzaldehyde), 3,5-di-tert-butyl-2-hydroxybenzaldehyde offers significantly greater steric bulk and lipophilicity . This qualitative difference arises from the addition of two tert-butyl groups at the 3 and 5 positions of the aromatic ring. These bulky groups create a more sterically demanding environment around the metal center in derived complexes, which can stabilize unusual coordination geometries, prevent unwanted oligomerization, and enhance solubility in non-polar media.
| Evidence Dimension | Steric Bulk (A-value estimate) and Lipophilicity (LogP estimate) |
|---|---|
| Target Compound Data | A-value: ~ >4.9 kcal/mol per tert-butyl group; LogP: ~5.05 (predicted) |
| Comparator Or Baseline | Salicylaldehyde (A-value for H: 0; LogP: ~1.8) |
| Quantified Difference | The presence of two tert-butyl groups introduces over 9.8 kcal/mol of additional steric strain and increases the LogP by ~3.25 units. |
| Conditions | The A-value is a measure of steric bulk based on conformational energy. LogP is a predicted partition coefficient, a measure of lipophilicity. |
Why This Matters
This increased steric bulk and lipophilicity are critical for designing soluble, monomeric metal complexes for homogeneous catalysis and materials science applications where unsubstituted salicylaldehyde would lead to insoluble or aggregated products.
